Cas no 56966-47-3 (2-(2-Chlorophenoxy)aniline)

2-(2-Chlorophenoxy)aniline structure
2-(2-Chlorophenoxy)aniline structure
Product Name:2-(2-Chlorophenoxy)aniline
CAS No:56966-47-3
MF:C12H10ClNO
MW:219.666902065277
CID:858810
PubChem ID:12569012
Update Time:2025-11-01

2-(2-Chlorophenoxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Chlorophenoxy)aniline
    • 2-(2-chlorophenoxy)Benzenamine
    • 2-(2-chloro-phenoxy)-aniline
    • 2-(2-chlorophenoxy)benzeneamine
    • 2-(2-Chlor-phenoxy)-anilin
    • 2-Amino-phenol-(2-chlor-phenylaether)
    • 2'-Chlor-2-amino-diphenylaether
    • AC1Q517H
    • AG-G-00590
    • CTK5A6060
    • SureCN9266509
    • EN300-15381
    • SB77289
    • KSDCPEXSRBLIRA-UHFFFAOYSA-N
    • CS-0453803
    • SCHEMBL9266509
    • Z137399796
    • AKOS000100502
    • C78315
    • DA-28648
    • DTXSID60502873
    • 56966-47-3
    • MDL: MFCD07365106
    • Inchi: 1S/C12H10ClNO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,14H2
    • InChI Key: KSDCPEXSRBLIRA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1OC1C=CC=CC=1N

Computed Properties

  • Exact Mass: 219.0452
  • Monoisotopic Mass: 219.0450916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • PSA: 35.25

2-(2-Chlorophenoxy)aniline Pricemore >>

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Additional information on 2-(2-Chlorophenoxy)aniline

Comprehensive Analysis of 2-(2-Chlorophenoxy)aniline (CAS No. 56966-47-3): Properties, Applications, and Industry Insights

2-(2-Chlorophenoxy)aniline (CAS No. 56966-47-3), a specialized aromatic amine derivative, has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. This compound, characterized by a chlorophenoxy group attached to an aniline moiety, serves as a versatile intermediate in organic synthesis. Recent studies highlight its potential in developing novel crop protection agents and pharmaceutical precursors, aligning with the growing demand for sustainable agricultural solutions and targeted drug development.

The molecular architecture of 2-(2-Chlorophenoxy)aniline features a chlorine-substituted phenoxy ring connected to an amino-functionalized benzene, creating distinct electronic properties that influence its reactivity. Analytical techniques such as HPLC-MS and NMR spectroscopy confirm its high purity (>98%) in commercial samples, meeting stringent requirements for research applications. Industry reports indicate rising interest in this compound for catalyzed cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig transformations.

Environmental considerations surrounding chlorinated aromatic compounds have spurred innovation in green synthesis methods for 56966-47-3. Recent patents describe solvent-free catalytic processes that reduce energy consumption by 40% compared to traditional routes. These advancements address growing concerns about sustainable chemical manufacturing, a top search query among chemical professionals in 2024 according to Google Trends data.

In pharmaceutical applications, the aniline derivative structure of 2-(2-Chlorophenoxy)aniline shows promise for developing selective kinase inhibitors. Computational chemistry studies reveal favorable binding affinities with certain cancer-related protein targets, though clinical validation remains ongoing. This aligns with frequent searches for "aromatic amines in drug discovery" across academic databases.

Quality control protocols for CAS No. 56966-47-3 emphasize rigorous impurity profiling, particularly for isomeric contaminants that may affect downstream reactions. Current Good Manufacturing Practice (cGMP) standards require comprehensive characterization using LC-UV/MS and residual solvent analysis, reflecting industry-wide quality benchmarks.

Storage and handling recommendations for 2-(2-Chlorophenoxy)aniline highlight stability in amber glass containers under inert atmosphere, with thermal stability data showing decomposition only above 280°C. These specifications answer common logistical questions from procurement specialists searching for "amine compound storage guidelines".

Market analysis indicates steady growth (CAGR 5.2%) for chlorophenoxy derivatives through 2028, driven by demand in specialty chemicals and material science applications. Regulatory compliance with REACH and TSCA frameworks remains crucial for global distribution of 56966-47-3, addressing frequent regulatory queries from international buyers.

Emerging research explores the compound's potential in organic electronic materials, with preliminary studies demonstrating interesting charge transport properties. This application aligns with trending searches for "aromatic amines in OLEDs" and "conductive small molecules" in materials science literature.

Comparative studies with structural analogs reveal that the ortho-chloro substitution in 2-(2-Chlorophenoxy)aniline confers enhanced steric effects that influence both reactivity and crystalline packing. Such structure-activity relationships are frequently investigated in response to searches for "substituent effects in aromatic systems".

Technical bulletins recommend Schlenk line techniques for sensitive reactions involving CAS No. 56966-47-3, particularly when preparing air-sensitive intermediates. These practical guidelines address common experimental challenges noted in research forum discussions.

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